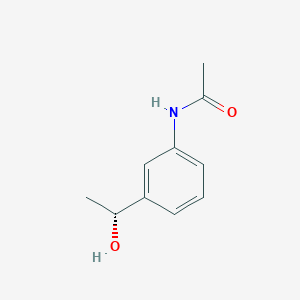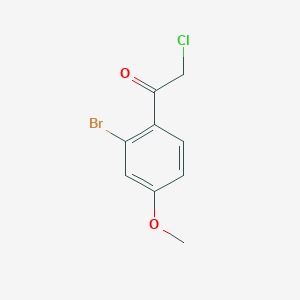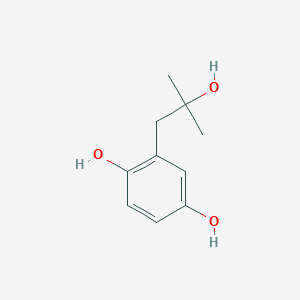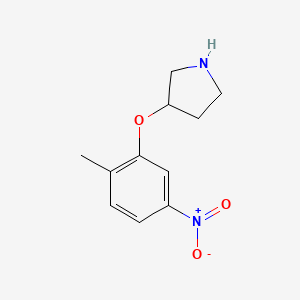
3-(2-Methyl-5-nitrophenoxy)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methyl-5-nitrophenoxy)pyrrolidine is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring and a nitro-substituted phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methyl-5-nitrophenoxy)pyrrolidine typically involves the reaction of 2-methyl-5-nitrophenol with pyrrolidine under specific conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 3-(2-Methyl-5-nitrophenoxy)pyrrolidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Aplicaciones Científicas De Investigación
3-(2-Methyl-5-nitrophenoxy)pyrrolidine has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: Its unique properties make it valuable in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 3-(2-Methyl-5-nitrophenoxy)pyrrolidine exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely, but they often include modulation of biochemical processes or signaling pathways.
Comparación Con Compuestos Similares
3-(2-Methyl-5-nitrophenoxy)pyrrolidine is similar to other compounds with nitro-substituted phenyl groups and pyrrolidine rings. Some of these similar compounds include:
5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile: Used as an intermediate in drug synthesis.
3-((2-(4-Chloro-5-ethoxy-2-nitrophenoxy)acetamido)methyl)phenyl: Investigated for its potential as an enzyme inhibitor.
Uniqueness: What sets this compound apart is its specific structural features and the resulting chemical properties, which make it suitable for particular applications that other similar compounds may not fulfill.
Propiedades
Fórmula molecular |
C11H14N2O3 |
|---|---|
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
3-(2-methyl-5-nitrophenoxy)pyrrolidine |
InChI |
InChI=1S/C11H14N2O3/c1-8-2-3-9(13(14)15)6-11(8)16-10-4-5-12-7-10/h2-3,6,10,12H,4-5,7H2,1H3 |
Clave InChI |
TULMJXDNRBRSFM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)[N+](=O)[O-])OC2CCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


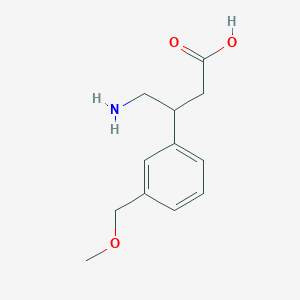
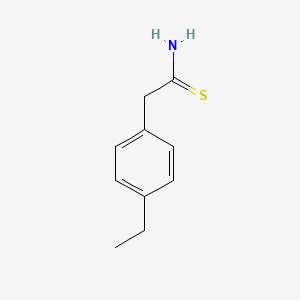
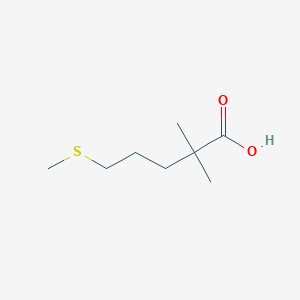
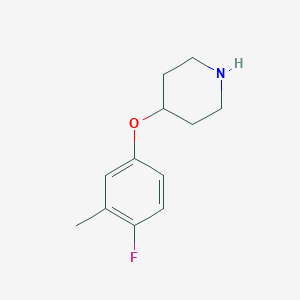
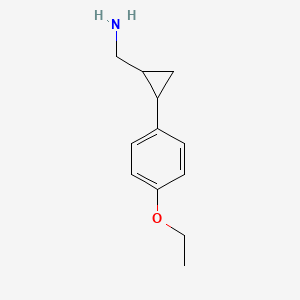
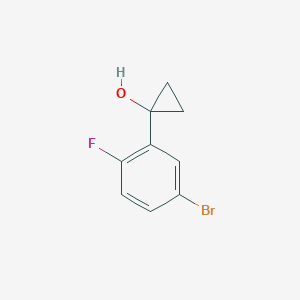
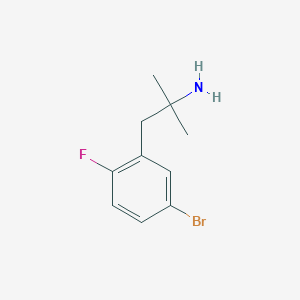
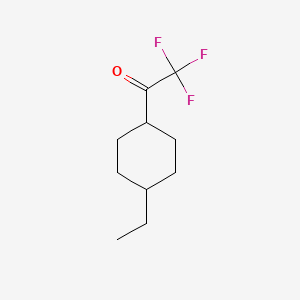
![2-(7-Oxabicyclo[2.2.1]heptan-2-yl)acetaldehyde](/img/structure/B15322516.png)
![Tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15322524.png)
